molecular formula C21H23N3O B2460414 2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1211138-85-0

2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2460414
CAS No.: 1211138-85-0
M. Wt: 333.435
InChI Key: SBIOVGMXXGOFHS-UHFFFAOYSA-N
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Description

2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylphenyl group, an amino group, and a cyanocyclopentyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another approach involves stirring ethyl cyanoacetate with amines at elevated temperatures, such as 70°C, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-benzylphenyl)amino]-N-(cyanomethyl)acetamide
  • 2-[(2-benzylphenyl)amino]-N-methylacetamide

Uniqueness

2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide is unique due to its cyanocyclopentyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

2-(2-benzylanilino)-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c22-16-21(12-6-7-13-21)24-20(25)15-23-19-11-5-4-10-18(19)14-17-8-2-1-3-9-17/h1-5,8-11,23H,6-7,12-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIOVGMXXGOFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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